molecular formula C15H15FN2O4S B2691598 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-24-0

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2691598
CAS RN: 338396-24-0
M. Wt: 338.35
InChI Key: NREMVOXWFWNARB-UHFFFAOYSA-N
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Description

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Scientific Research Applications

  • Fluorescent Molecular Probes : This compound's derivatives have been used in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which correlates with the empirical solvent polarity parameter ET(30). This property is particularly useful for studying biological events and processes due to the fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts of these fluorophores (Diwu et al., 1997).

  • pH and Solvent Protonicity Monitoring : Derivatives of this compound have been explored for their ability to serve as hydrogen bond- or pH-sensitive fluorescent probes. The structural design of these molecules makes them suitable for ratiometric, “self-calibrating”, and highly sensitive pH fluorosensing in certain pH ranges. This application is significant for various analytical purposes, including monitoring environmental changes and biological processes (Maus & Rurack, 2000).

  • Synthesis and Structural Analysis : Studies have been conducted on the synthesis and structural properties of related compounds. These studies include the analysis of conformational properties using X-ray diffraction, vibrational spectra, and theoretical calculation methods. Such research is crucial for understanding the molecular structure and potential applications in various fields, including materials science and pharmaceuticals (Saeed et al., 2011).

  • Photoredox Catalysis in Organic Synthesis : The compound's derivatives have been explored in the context of photoredox catalysis, which is a field gaining traction for its potential in organic synthesis. This involves studying the reactivity and properties under specific light-induced conditions, opening new avenues for creating complex organic molecules (Koike & Akita, 2016).

  • Carbonic Anhydrase Inhibition : Derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase enzymes. This research is important in the context of developing new therapeutics and understanding enzyme interactions (Gul et al., 2016).

Safety and Hazards

The safety and hazards associated with 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling it. Detailed safety information should be available in the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use and study of 4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.

properties

IUPAC Name

[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-18(2)23(20,21)22-14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMVOXWFWNARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

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